molecular formula C11H17NO4 B13467146 1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid

1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid

Cat. No.: B13467146
M. Wt: 227.26 g/mol
InChI Key: PONRIXMQPABFHV-UHFFFAOYSA-N
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Description

1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a methylidene group, and a cyclobutane ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles.

    Introduction of the Methylidene Group: The methylidene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment for large-scale production.

Chemical Reactions Analysis

1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, leading to the formation of various derivatives.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The methylidene group can undergo addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological processes and pathways, leading to various physiological effects.

Comparison with Similar Compounds

1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and research applications.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

2-methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-7-5-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h1,5-6H2,2-4H3,(H,12,15)(H,13,14)

InChI Key

PONRIXMQPABFHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1=C)C(=O)O

Origin of Product

United States

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